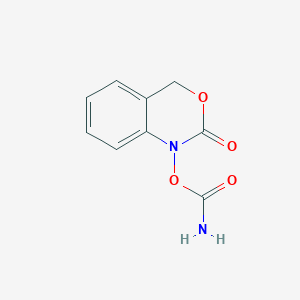![molecular formula C7H15NO2S B14478712 2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid CAS No. 66067-57-0](/img/structure/B14478712.png)
2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid is an organic compound that features both an amino group and a sulfanyl group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid typically involves the reaction of 2-methyl-3-bromobutanoic acid with 2-aminoethanethiol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atom is replaced by the sulfanyl group. The reaction conditions often include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, anhydrides, bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, esters.
Applications De Recherche Scientifique
2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid involves its interaction with various molecular targets. The amino and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and biochemical pathways. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-Aminoethyl)sulfanyl]sulfonic acid
- 2-[(3-[(2-Aminoethyl)sulfanyl]-2-{[(2-aminoethyl)sulfanyl]methyl}-2-methylpropyl)sulfanyl]ethanamine
- [(2-Aminoethyl)disulfanyl]acetic acid
Uniqueness
2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid is unique due to its specific structural features, including the presence of both an amino group and a sulfanyl group on a butanoic acid backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .
Propriétés
Numéro CAS |
66067-57-0 |
|---|---|
Formule moléculaire |
C7H15NO2S |
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
2-(2-aminoethylsulfanyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C7H15NO2S/c1-5(2)6(7(9)10)11-4-3-8/h5-6H,3-4,8H2,1-2H3,(H,9,10) |
Clé InChI |
ARHAFANPZMEOSL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)O)SCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


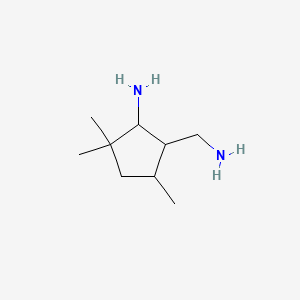
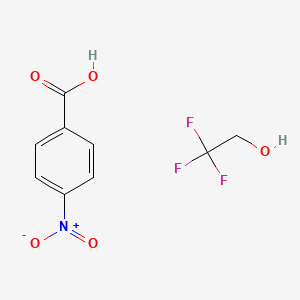
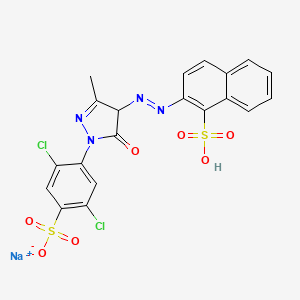
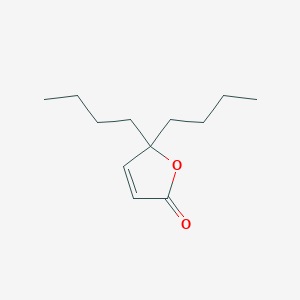
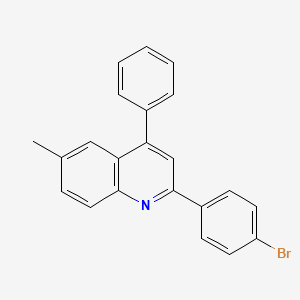
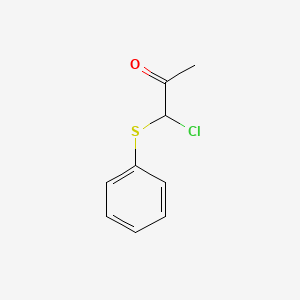
![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(9H-fluoren-2-yl)ethan-1-imine]](/img/structure/B14478666.png)
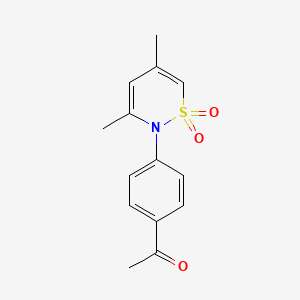
![2-[(Hexadecyloxy)sulfonyl]-N,N,N-trimethylethan-1-aminium sulfurofluoridate](/img/structure/B14478689.png)
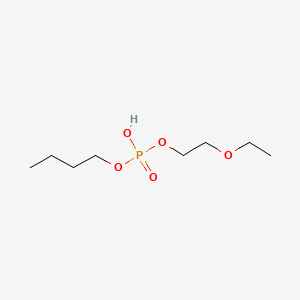
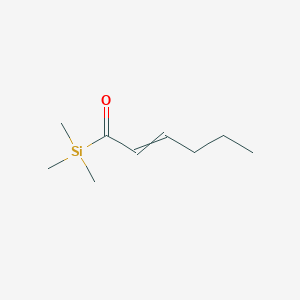
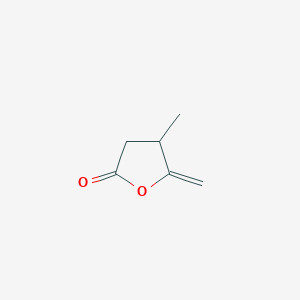
![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)
